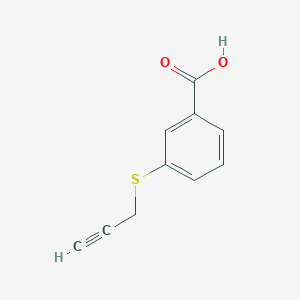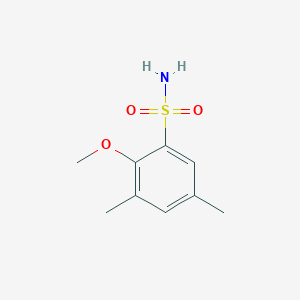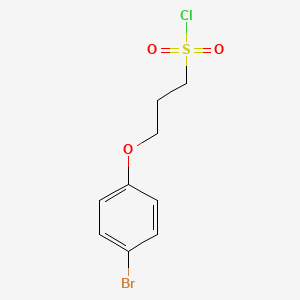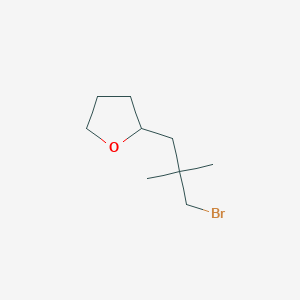
2-(3-Bromo-2,2-dimethylpropyl)oxolane
Overview
Description
2-(3-Bromo-2,2-dimethylpropyl)oxolane, also known as Br-DMPO, is a chemical compound that has gained significant attention in various fields of research due to its unique properties and potential applications. It has a molecular weight of 221.13 g/mol and a molecular formula of C9H17BrO .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-2,2-dimethylpropyl)oxolane consists of a five-membered oxolane ring, two methyl groups, and a bromine atom . It contains a total of 32 bonds, including 13 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 2 aliphatic ethers, and 1 oxolane .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromo-2,2-dimethylpropyl)oxolane include a molecular weight of 221.13 g/mol and a molecular formula of C9H17BrO . Unfortunately, the search results do not provide additional information such as boiling point or storage conditions .Scientific Research Applications
Intramolecular Cyclization and Oxetane Formation
Intramolecular cyclization of 3,4-epoxy alcohols leads to the formation of oxetanes, which are important in synthetic chemistry. For instance, 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with base in aqueous dimethyl sulfoxide, yield oxetanes as the main products, demonstrating the potential of epoxy alcohols in generating cyclic ethers with significant applications in material science and drug development (MuraiAkio, OnoMitsunori, MasamuneTadashi, 1977).
Radical Cyclization in Vitamin-B₁₂ Catalysis
The use of Vitamin-B₁₂ in the radical cyclization of unsaturated bromo acetals and bromo orthoesters demonstrates the versatility of brominated compounds in organic synthesis. This method allows for the efficient generation of oxolanes, highlighting the role of brominated intermediates in facilitating cyclization reactions, thus providing a pathway for the synthesis of complex organic molecules (CHIMIA, 1991).
Bromination Techniques in Organic Synthesis
Developing mild, efficient, and green bromination methods for aromatic compounds has been a focus of recent research. For example, the use of HBr and trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane as oxidants in water solvent represents an environmentally friendly approach for the bromination of aromatic compounds, showcasing the application of brominated oxolane derivatives in organic synthesis (K. Khosravi, Samira Kazemi, 2012).
Oxetanes in Drug Discovery
Oxetanes have been identified as valuable entities in drug discovery, replacing traditional functionalities like gem-dimethyl or carbonyl groups due to their influence on solubility, lipophilicity, and metabolic stability. The incorporation of oxetanes into drug molecules can lead to improvements in pharmacokinetic properties, demonstrating the significant impact of oxetane and related structures in the development of new therapeutics (Georg Wuitschik, E. Carreira, Björn Wagner, H. Fischer, Isabelle Parrilla, F. Schuler, M. Rogers-Evans, K. Müller, 2010).
properties
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKARHWYEDVUWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,2-dimethylpropyl)oxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)
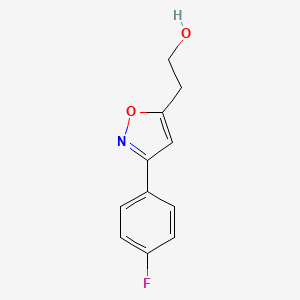
![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)
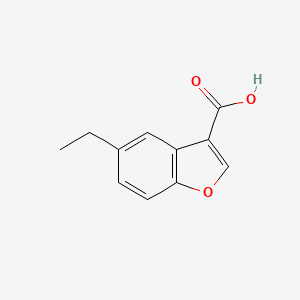
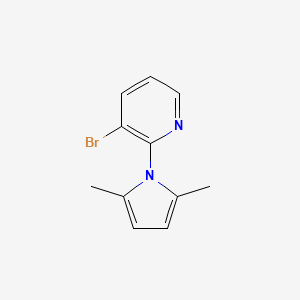
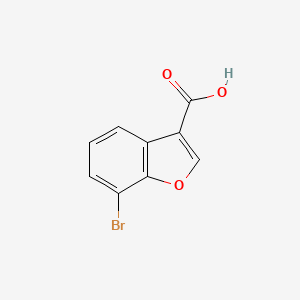
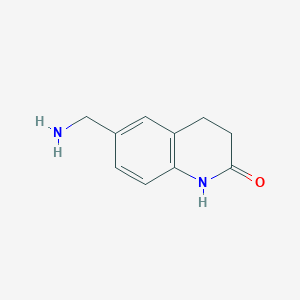
![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)
